molecular formula C20H23N5O5S B2645122 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate CAS No. 1351591-70-2

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate

Cat. No.: B2645122
CAS No.: 1351591-70-2
M. Wt: 445.49
InChI Key: XBVYIEVJBRYZGI-UHFFFAOYSA-N
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Description

The compound contains several key functional groups, including a benzimidazole, a piperidine, and a thiazole . Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological applications . Piperidines are often used as building blocks in the synthesis of organic compounds, including pharmaceuticals . Thiazoles are aromatic sulfur and nitrogen-containing rings that are also found in many biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzimidazole and thiazole rings are aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and sulfur atoms in the heterocyclic rings could potentially allow for hydrogen bonding .

Scientific Research Applications

Metabolism and Disposition:

  • Metabolism of Orexin Receptor Antagonist : A study focused on the metabolism and disposition of SB-649868, a novel orexin 1 and 2 receptor antagonist. The compound was extensively metabolized with the principal route being oxidation of the benzofuran ring. The study provided insights into the elimination and metabolic pathways of such compounds, which could be relevant for understanding the metabolism of related chemical structures (Renzulli et al., 2011).

  • Identification of Condensation Reaction Products : A study identified 4-methylspinaceamine in fermented foods and investigated its metabolites in human urine. This research contributes to understanding the metabolic pathways and presence in dietary sources of compounds related to imidazole structures (Ohya, 2006).

Pharmacokinetics and Effects:

  • Investigation of Novel Diuretic : A study on the novel diuretic etozolin highlighted its effects on renal elimination of water and solutes in subjects with normal renal function. Research like this provides valuable information on the pharmacokinetics and physiological impacts of similar chemical entities (Scheitza, 1977).

  • Dipeptidyl Peptidase-IV Inhibitor Study : E3024, a Dipeptidyl Peptidase-IV inhibitor, was investigated for its safety, tolerability, pharmacokinetics, and pharmacodynamics. The study is pertinent in understanding the interaction and effects of compounds with complex structures on biological enzymes and receptors (Takeuchi et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzimidazoles, for example, are known to bind to beta-tubulin and inhibit its function, which is why they are often used as anthelmintic drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis .

Properties

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS.C2H2O4/c24-17(21-18-19-7-10-25-18)12-22-8-5-14(6-9-22)11-23-13-20-15-3-1-2-4-16(15)23;3-1(4)2(5)6/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,19,21,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVYIEVJBRYZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NC4=NC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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